A Technical Guide to Computationally-Driven Compound Discovery and Synthesis: The Schrödinger (SDGR) Process
A Technical Guide to Computationally-Driven Compound Discovery and Synthesis: The Schrödinger (SDGR) Process
This technical guide provides an in-depth overview of the core processes employed by Schrödinger (Nasdaq: SDGR) for the discovery and synthesis of novel therapeutic compounds. Leveraging a sophisticated, physics-based computational platform, this methodology aims to accelerate the timeline and increase the success rate of drug development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the workflows, preclinical validation, and representative experimental protocols, using Schrödinger's oncology candidates SGR-3515 and SGR-4174 as illustrative case studies.
The Core Engine: A Physics-Based Computational Platform
Schrödinger's drug discovery process is centered around its industry-leading computational platform, which integrates physics-based simulations, machine learning, and large-scale data analytics to predict molecular properties with high accuracy.[4][5] This allows for the virtual design and evaluation of billions of molecules, a scale unattainable through traditional experimental methods alone.[3] The platform's primary goal is to overcome design challenges and deliver highly optimized molecules that meet challenging target product profiles.[6]
The general workflow involves a continuous feedback loop between computational modeling and experimental validation.[1] Key technologies within the platform include:
-
Glide: For high-throughput molecular docking.[5]
-
FEP+ (Free Energy Perturbation): A physics-based method to accurately calculate the relative binding affinity of ligands to a protein, a critical parameter for potency.[5][7]
-
Active Learning: Machine learning algorithms that guide the exploration of vast chemical space to identify the most promising compounds for synthesis and testing.[3]
-
LiveDesign: A collaborative platform that facilitates the entire design-simulate-synthesize-test cycle.[5]
The logical workflow of this platform-driven discovery process is visualized below.
Case Study: SGR-3515, a First-in-Class Wee1/Myt1 Co-inhibitor
SGR-3515 is an orally bioavailable, investigational co-inhibitor of Wee1 and Myt1 (PKMYT1), two key kinases that regulate the G2/M cell cycle checkpoint.[8][9] By inhibiting both, SGR-3515 forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis—a mechanism known as synthetic lethality.[8][9]
Signaling Pathway and Mechanism of Action
Wee1 and Myt1 act as gatekeepers to mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[8][9] This inhibitory phosphorylation prevents entry into mitosis, allowing time for DNA repair. In many cancers, particularly those with existing DNA damage or a defective G1 checkpoint (e.g., p53 mutations), this G2/M checkpoint is critical for survival. Co-inhibition of both Wee1 and Myt1 by SGR-3515 robustly removes this brake on CDK1, providing a potential advantage over inhibiting Wee1 alone, as Myt1 upregulation can be a resistance mechanism to Wee1 inhibitors.[8][10]
Preclinical Data Summary
Preclinical data for SGR-3515 demonstrates a differentiated profile with potent anti-tumor activity.[6][9] The compound was rationally designed to have sustained inhibition of both targets and an optimized profile to maintain efficacy while limiting hematological toxicity through intermittent dosing schedules.[9][11]
| Parameter | Target | Value | Cell Line / System | Citation |
| Binding Affinity (Kd) | Wee1 | 0.06 nM | Biochemical Assay | [11] |
| Myt1 | 15 nM | Biochemical Assay | [11] | |
| Target Engagement (IC50) | pCDK1 (Y15) - Wee1 | 65 nM | A427 Cells | [11] |
| pCDK1 (T14) - Myt1 | 230 nM | A427 Cells | [11] | |
| Cell Viability (IC50) | Proliferation | 80 nM | A427 Cells | [11] |
| Dissociation Half-Life | Wee1 | 400 min | Biophysical Assay | [11] |
| In Vivo Efficacy | Tumor Growth | Marked Reduction | Xenograft Models | [11] |
Case Study: SGR-4174, a Potent and Selective SOS1 Inhibitor
SGR-4174 is a preclinical candidate designed to inhibit Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in activating KRAS, the most frequently mutated oncogene in human cancers.[6][12] It is being developed as both a monotherapy and a combination agent for KRAS-driven cancers.[13]
Signaling Pathway and Mechanism of Action
SOS1 facilitates the exchange of GDP for GTP on KRAS, switching it to an active, signal-transducing state. This activation drives the downstream MAPK pathway (RAS-RAF-MEK-ERK), which promotes cell proliferation and survival. By binding to the catalytic domain of SOS1, SGR-4174 disrupts the SOS1::KRAS interaction, preventing KRAS activation and suppressing the entire downstream signaling cascade.[13] This approach is valuable in combination with direct KRAS or MEK inhibitors, where it can prevent pathway reactivation and lead to deeper, more durable anti-tumor responses.[13]
Preclinical Data Summary
SGR-4174 was designed using Schrödinger's platform to be a potent and selective SOS1 inhibitor.[13] Preclinical studies show it effectively inhibits the KRAS signaling pathway and demonstrates robust anti-tumor activity, particularly in combination with other pathway inhibitors.[6][13]
| Parameter | Target / Assay | Value | Cell Line / System | Citation |
| Binding Affinity (Kd) | SOS1 Catalytic Domain | 11 nM | Biochemical Assay | [13] |
| Interaction IC50 | SOS1::KRAS G12C FRET | 13 nM | Biochemical Assay | [13] |
| Pathway Inhibition (IC50) | pERK Activation | 28-61 nM | Tumor Cell Lines | [13] |
| Cell Viability (IC50) | 3D Cell Proliferation | 42-107 nM | KRAS-mutant Tumor Cells | [13] |
| In Vivo Efficacy | Tumor Growth | Dose-dependent Inhibition | Xenograft Models | [13] |
| Combination Effect | Tumor Regression | Stronger than single agents | With Sotorasib (G12Ci) | [13] |
| Tumor Stasis | Robust cell death | With Trametinib (MEKi) | [13] |
Representative Experimental Protocols
The following protocols are representative of the standard methodologies used to characterize novel small molecule inhibitors like SGR-3515 and SGR-4174. Note: These are generalized protocols and may not reflect the exact proprietary procedures used by Schrödinger.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of an inhibitor against a target kinase.
-
Reagent Preparation:
-
Prepare a 5x kinase reaction buffer (e.g., 125 mM MOPS, pH 7.2, 62.5 mM β-glycerophosphate, 125 mM MgCl₂, 25 mM EGTA, 10 mM EDTA, 1.25 mM DTT).[14]
-
Prepare a stock solution of the test compound (e.g., SGR-3515) in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Prepare recombinant target kinase (e.g., Wee1 or Myt1) in an appropriate assay buffer.
-
Prepare a substrate solution (e.g., a specific peptide substrate for the kinase).
-
Prepare radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) by diluting the stock to the desired specific activity.[15][16]
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of each serially diluted compound solution. Include DMSO-only wells as a negative control (100% activity).
-
Add 5 µL of the recombinant kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[17]
-
Initiate the kinase reaction by adding 15 µL of a master mix containing the 5x kinase buffer, substrate, and radiolabeled ATP.[15]
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop buffer (e.g., EDTA solution or phosphoric acid).[17]
-
-
Detection and Analysis:
-
Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability Assay (MTT-Based)
This protocol measures the effect of a compound on cell proliferation and viability.
-
Cell Plating:
-
Harvest cancer cells (e.g., A427) from culture, count them, and determine viability (e.g., via trypan blue exclusion).[18]
-
Dilute the cells in a complete culture medium to a predetermined optimal density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.[19]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., SGR-4174) in a culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (e.g., <0.5%).[19]
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19][20]
-
-
Data Acquisition and Analysis:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[19]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance, calculate the percentage of cell viability relative to the vehicle control, and plot the dose-response curve to determine the IC50 value.
-
Protocol: In Vivo Mouse Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an immunodeficient mouse model.
-
Cell Preparation and Implantation:
-
Culture human cancer cells to 70-80% confluency. Harvest, wash, and resuspend the cells in sterile PBS or an appropriate medium.[21]
-
For improved tumor take and growth, cells may be mixed with an extracellular matrix like Cultrex Basement Membrane Extract (BME).[22]
-
Inject a specific number of cells (e.g., 3.0 x 10⁶) subcutaneously into the flank of 4-6 week old immunodeficient mice (e.g., nude or SCID mice).[21]
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Measure tumor dimensions regularly (e.g., 2-3 times per week) using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[21]
-
Randomize mice into treatment and control groups once tumors reach the target volume.
-
-
Compound Administration and Monitoring:
-
Prepare the test compound formulation for the desired route of administration (e.g., oral gavage). The vehicle used for the control group should be identical.
-
Administer the compound and vehicle according to the predetermined dosing schedule (e.g., daily, or an intermittent schedule as determined for SGR-3515).[11]
-
Monitor the mice for body weight changes, signs of toxicity, and tumor growth throughout the study.
-
-
Endpoint and Analysis:
-
The study is typically concluded when tumors in the control group reach a predetermined maximum size or after a set duration.
-
Euthanize the mice, and excise, weigh, and photograph the tumors.
-
Analyze the data by comparing the tumor growth curves and final tumor weights between the treated and control groups to determine the level of tumor growth inhibition (TGI).
-
The Compound Synthesis Process
While the exact synthetic routes for proprietary compounds like SGR-3515 and SGR-4174 are not publicly disclosed, the synthesis of a novel small molecule inhibitor follows a well-established, multi-step workflow. The process begins with commercially available starting materials and proceeds through a series of chemical transformations to build the final, complex active pharmaceutical ingredient (API). Each step requires careful optimization, purification, and analytical characterization to ensure the final product meets stringent purity and quality standards for preclinical and clinical use.
References
- 1. schrodinger.com [schrodinger.com]
- 2. schrodinger.com [schrodinger.com]
- 3. Schrödinger Transforming Drug Discovery with GPU-Powered Platform | NVIDIA Blog [blogs.nvidia.com]
- 4. Physics-based Software Platform for molecular Discovery [binarysemantics.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Schrödinger, Inc. - Schrödinger Presents New Preclinical Data at AACR Annual Meeting [ir.schrodinger.com]
- 7. schrodinger.com [schrodinger.com]
- 8. Facebook [cancer.gov]
- 9. schrodinger.com [schrodinger.com]
- 10. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 11. Schroedinger divulges potent dual Wee1/PKMYT1 inhibitor | BioWorld [bioworld.com]
- 12. 1stoncology.com [1stoncology.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
